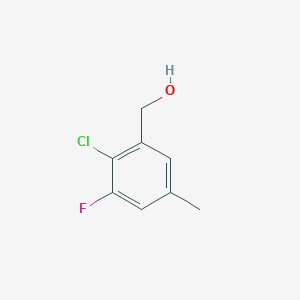
2-Chloro-3-fluoro-5-methylbenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-5-methylbenzyl alcohol is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-methylbenzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-3-fluoro-5-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the aldehyde to alcohol.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction.
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-Chloro-3-fluoro-5-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Esterification: Carboxylic acids or acid chlorides in the presence of catalysts like sulfuric acid (H2SO4) or pyridine.
Major Products Formed
Oxidation: 2-Chloro-3-fluoro-5-methylbenzaldehyde.
Substitution: Various substituted benzyl alcohol derivatives.
Esterification: Esters of this compound.
科学研究应用
2-Chloro-3-fluoro-5-methylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a building block for the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-3-fluoro-5-methylbenzyl alcohol depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, inhibit microbial growth, or act as a precursor for active pharmaceutical ingredients.
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoro-3-methylbenzyl alcohol: Similar structure but different substitution pattern.
2-Chloro-3-fluoro-4-methylbenzyl alcohol: Another isomer with a different position of the methyl group.
2-Chloro-3-fluoro-5-methylbenzoic acid: The alcohol group is replaced with a carboxylic acid group.
Uniqueness
2-Chloro-3-fluoro-5-methylbenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
IUPAC Name |
(2-chloro-3-fluoro-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWZQIYAQMJIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














